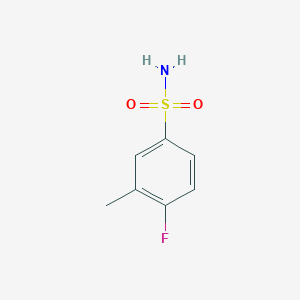

![molecular formula C16H16N2O2 B1333083 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one CAS No. 359028-07-2](/img/structure/B1333083.png)

1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

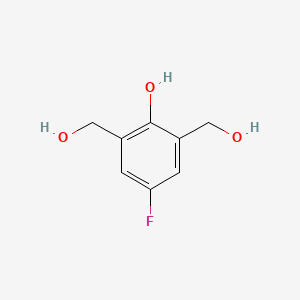

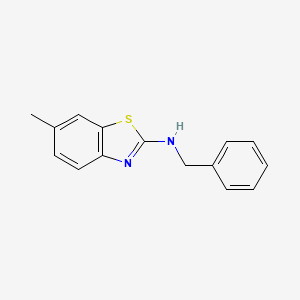

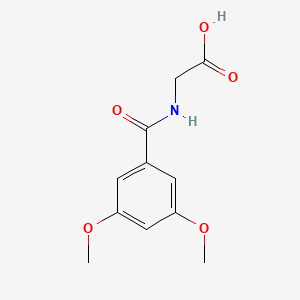

The compound 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one is a derivative of 9H-xanthen-9-one, which is a tricyclic compound that forms the backbone of many dyes and pharmaceuticals. The specific structure of this compound suggests it has potential applications in various fields, including medicinal chemistry and materials science, due to the presence of amino groups that can facilitate further chemical modifications.

Synthesis Analysis

The synthesis of xanthene derivatives, such as 1-aryl-9H-xanthen-9-ones, typically involves the condensation of chromone compounds with aldehydes, followed by electrocyclization and oxidation to yield the desired xanthene structure . Although the provided papers do not directly describe the synthesis of 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one, the methodologies discussed could potentially be adapted for its synthesis by incorporating the appropriate aminoethylamino group at the right stage of the synthetic process.

Molecular Structure Analysis

The molecular structure of xanthene derivatives is characterized by a tricyclic core, which in the case of 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one, would be modified by the presence of an aminoethylamino substituent. This functional group is likely to influence the electronic and steric properties of the molecule, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Xanthene derivatives can participate in various chemical reactions. The presence of amino groups in the compound suggests that it could be used as a precursor for further synthetic modifications. For instance, the 9-xanthenylmethyl group has been used as a photocleavable protecting group for amines . This indicates that the amino groups in 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one could potentially be protected and deprotected using similar strategies, allowing for selective reactions at these sites.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

1. Complexation with Metal Ions

The aminoxanthone derivative, 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one, demonstrates significant potential in complexation with metal ions. A study by Yari, Shamsipur, and Sharghi (2008) explored its complexation with Cu(II) ions in methanol and water solutions. This research utilized spectrofluorimetric and spectrophotometric methods, suggesting that the ligand could act as a fluorometric indicator for measuring Cu2+ ions in aqueous solutions (Yari, Shamsipur, & Sharghi, 2008).

2. Synthesis of Novel Compounds

The compound has been utilized in synthesizing new chemical entities. For example, the synthesis of 3H-pyrazol-3-one derivatives containing a 9H-xanthene ring was conducted by Okabayashi (1980), showcasing the versatility of this compound in creating novel heterocyclic compounds (Okabayashi, 1980).

3. Development of Photoinitiators

Aminoxanthone derivatives have been investigated for their role in the development of photoinitiators. Wu, Xiong, Qiuhong, and Tang (2014) synthesized and characterized amino-thioxanthone photoinitiators, showing high molar extinction coefficients and a broad absorption range in the visible region, indicating potential applications in radical polymerization (Wu, Xiong, Qiuhong, & Tang, 2014).

4. Application in Corrosion Detection

The derivative has also found application in smart coatings for corrosion detection. Augustyniak, Tsavalas, and Ming (2009) demonstrated the use of a related compound, FD1, as a smart indicator in epoxy-based coatings for early steel corrosion detection. This approach highlights the potential of aminoxanthone derivatives in practical industrial applications (Augustyniak, Tsavalas, & Ming, 2009).

5. Exploration in Peptide Synthesis

The compound has been explored in the field of peptide synthesis. Han et al. (1996) discussed the use of xanthenyl protecting groups, derived from xanthene, for cysteine in peptide synthesis, showcasing its utility in the synthesis of complex biological molecules (Han et al., 1996).

Safety And Hazards

This involves studying the compound’s toxicity and potential hazards. This can include its acute and chronic toxicity, its potential for causing cancer or genetic mutations, and precautions that should be taken when handling it.

Zukünftige Richtungen

This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or further studies that could be done to better understand its behavior.

Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a specific compound like “1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one”, you would need to consult the scientific literature or databases for information. If the compound is novel or not well-studied, experimental research may be needed to gather this information.

Eigenschaften

IUPAC Name |

1-(2-aminoethylamino)-6-methylxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-10-5-6-11-14(9-10)20-13-4-2-3-12(18-8-7-17)15(13)16(11)19/h2-6,9,18H,7-8,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGBLLOMONQARX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)